2-amino-3-(4-ethylbenzoyl)-N-(3-methoxyphenyl)indolizine-1-carboxamide

Description

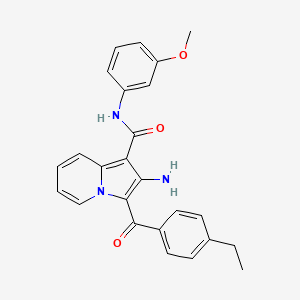

The compound 2-amino-3-(4-ethylbenzoyl)-N-(3-methoxyphenyl)indolizine-1-carboxamide is an indolizine-based derivative characterized by a carboxamide core substituted with:

- A 2-amino group at position 1 of the indolizine ring.

- A 4-ethylbenzoyl moiety at position 2.

- An N-(3-methoxyphenyl) group at the carboxamide position.

For instance, a closely related compound, 2-amino-N-(2-chlorophenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide (), has a molecular formula of C₂₃H₁₈ClN₃O₃ (MW: 419.86 g/mol), suggesting that the target compound’s molecular weight would approximate ~413–428 g/mol depending on substituent contributions .

Properties

IUPAC Name |

2-amino-3-(4-ethylbenzoyl)-N-(3-methoxyphenyl)indolizine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N3O3/c1-3-16-10-12-17(13-11-16)24(29)23-22(26)21(20-9-4-5-14-28(20)23)25(30)27-18-7-6-8-19(15-18)31-2/h4-15H,3,26H2,1-2H3,(H,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUQNOACTYROQQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=CC(=CC=C4)OC)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-(4-ethylbenzoyl)-N-(3-methoxyphenyl)indolizine-1-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Indolizine Core: This can be achieved through a cyclization reaction involving a suitable precursor such as a pyrrole derivative.

Introduction of the Amino Group: Amination reactions can be used to introduce the amino group at the 2-position of the indolizine ring.

Attachment of the 4-Ethylbenzoyl Group: This step often involves acylation reactions, where the indolizine derivative is reacted with 4-ethylbenzoyl chloride under basic conditions.

Coupling with 3-Methoxyphenylamine: The final step involves coupling the intermediate with 3-methoxyphenylamine to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents would be carefully selected to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methoxy groups.

Reduction: Reduction reactions can target the carbonyl group in the benzoyl moiety.

Substitution: Nucleophilic substitution reactions can occur at the amino group or the methoxy group.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles like amines or alcohols can be used in the presence of catalysts such as palladium or copper.

Major Products

Oxidation: Products may include nitroso or nitro derivatives.

Reduction: Reduced forms of the benzoyl group, such as alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

-

Anticancer Properties :

- Studies have shown that 2-amino-3-(4-ethylbenzoyl)-N-(3-methoxyphenyl)indolizine-1-carboxamide can inhibit the proliferation of cancer cells. Its mechanism of action may involve the induction of apoptosis and cell cycle arrest, making it a candidate for cancer therapy.

- Case Study : In vitro assays demonstrated a dose-dependent decrease in viability of breast cancer cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutics.

-

Anti-inflammatory Effects :

- The compound has been evaluated for its ability to modulate inflammatory pathways. It has shown potential in reducing pro-inflammatory cytokines in various models.

- Case Study : In an animal model of inflammation, administration of the compound significantly reduced paw edema and inflammatory markers in serum.

-

Antimicrobial Activity :

- Preliminary studies suggest that this compound exhibits activity against both Gram-positive and Gram-negative bacteria, indicating its potential as a new antimicrobial agent.

-

Neuroprotective Effects :

- Some research has suggested that it may protect neuronal cells from oxidative stress, indicating possible applications in neurodegenerative diseases.

Structure-Activity Relationship (SAR)

The unique substitution pattern of this compound plays a crucial role in its biological activities. The ethyl group at the benzoyl moiety and the methoxy group on the phenyl ring enhance its lipophilicity and binding affinity to biological targets.

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of Indolizine Core : Achieved through cyclization reactions involving appropriate precursors.

- Introduction of Benzoyl Group : This may involve acylation reactions using corresponding benzoyl chlorides.

- Attachment of Methoxyphenyl Group : Nucleophilic substitution reactions are commonly used for this step.

- Final Amination : This step finalizes the synthesis process.

Mechanism of Action

The mechanism of action of 2-amino-3-(4-ethylbenzoyl)-N-(3-methoxyphenyl)indolizine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it might inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Indolizine Carboxamide Derivatives

Note: Molecular formulas marked with () are inferred based on structural analogs due to incomplete data in the evidence.*

Key Comparative Insights:

Benzoyl Substituent Effects: 4-Ethyl (Target): The ethyl group in the target compound increases lipophilicity compared to electron-donating (e.g., 4-methoxy in ) or electron-withdrawing (e.g., 4-chloro in , 3-nitro in ) groups. This could enhance membrane permeability in biological systems.

N-Aryl Substituent Effects :

- 3-Methoxyphenyl (Target) : The meta-methoxy position minimizes steric hindrance compared to ortho-substituted analogs (e.g., 2-chlorophenyl in ), possibly improving conformational flexibility.

- 4-Ethylphenyl () : The ethyl group here may synergize with the 3-nitrobenzoyl moiety to create a balanced hydrophobic/electronic profile .

Synthetic and Analytical Considerations :

- Single-crystal X-ray diffraction (as used in for a hydrazinecarboxamide derivative) is a standard method for confirming indolizine derivatives’ stereochemistry and regiochemistry. This technique could validate the target compound’s structure if synthesized.

Q & A

Q. What are the optimized synthetic routes for 2-amino-3-(4-ethylbenzoyl)-N-(3-methoxyphenyl)indolizine-1-carboxamide, and how do reaction conditions influence yield?

The synthesis typically involves:

- Indolizine Core Formation : Cyclization of pyridine derivatives with alkynes under palladium/copper catalysis in inert atmospheres .

- Functionalization : Sequential introduction of amino, carboxamide, and benzoyl groups via nucleophilic substitution (e.g., using EDCI/DCC coupling agents) .

- Optimization : Key parameters include temperature (60–100°C), solvent polarity (DMF or THF), and stoichiometric ratios of reagents. Purification via column chromatography or recrystallization ensures >95% purity .

Q. Which spectroscopic and chromatographic methods are critical for structural validation?

- NMR Spectroscopy : H and C NMR identify substituent patterns (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] at m/z 432.18) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) .

Q. What handling protocols ensure compound stability during storage?

- Storage : Protect from moisture (desiccants), light (amber vials), and oxygen (argon/vacuum sealing). Store at –20°C for long-term stability .

- Handling : Use inert atmospheres (gloveboxes) during synthesis to prevent decomposition .

Advanced Research Questions

Q. How can the mechanism of action against viral replication targets be elucidated?

- Enzyme Assays : Measure inhibition of viral polymerases (e.g., HIV-1 RT) using fluorescence-based substrate cleavage assays .

- Molecular Docking : Computational models (AutoDock Vina) predict binding affinities to active sites (e.g., ΔG < –8 kcal/mol suggests strong inhibition) .

- Cellular Studies : Viral load reduction in infected cell lines (e.g., IC < 10 µM in MT-4 cells) .

Q. What strategies are used in structure-activity relationship (SAR) studies to enhance selectivity?

- Substituent Variation : Replace 4-ethylbenzoyl with electron-withdrawing groups (e.g., 4-fluoro) to improve target affinity .

- Pharmacophore Mapping : Identify critical motifs (e.g., indolizine core and carboxamide) via 3D-QSAR models .

- In Vivo Testing : Compare pharmacokinetics (e.g., bioavailability >50% in rodent models) of analogs .

Q. How should contradictory reports on anti-inflammatory vs. anticancer activity be resolved?

- Dose-Dependent Analysis : Test efficacy at varying concentrations (e.g., 1–100 µM) to identify therapeutic windows .

- Target Profiling : Use kinase assays (Eurofins Panlabs) to distinguish off-target effects (e.g., COX-2 vs. EGFR inhibition) .

- Model Systems : Validate in primary cells (e.g., PBMCs for inflammation) vs. cancer cell lines (e.g., MCF-7) .

Q. What advanced techniques quantify the compound in biological matrices?

- LC-MS/MS : MRM mode with deuterated internal standards achieves sensitivity (LOQ = 1 ng/mL) in plasma .

- Microsomal Stability Assays : Monitor metabolic degradation using liver microsomes (e.g., t > 60 min suggests favorable stability) .

Q. How is stability under physiological conditions assessed methodologically?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.